2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroaceticacid
Description
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid is a fluorinated thiazole derivative characterized by a 4-ethyl-substituted thiazole ring linked to a difluoroacetic acid moiety. This structural motif is prevalent in medicinal chemistry due to its ability to modulate biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C7H7F2NO2S |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H7F2NO2S/c1-2-4-3-13-5(10-4)7(8,9)6(11)12/h3H,2H2,1H3,(H,11,12) |
InChI Key |
HWIOYSSRFUEXND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Route Using 1,3-Dibromo-1,1-difluoro-2-propanone
A prominent method reported involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a starting synthon:
Step 1: Synthesis of 1,3-Dibromo-1,1-difluoro-2-propanone
This intermediate is prepared by bromination of 1-bromo-1,1-difluoropropan-2-one with bromine in the presence of trifluoroacetic acid, monitored by NMR spectroscopy to ensure high purity and yield (~76%).Step 2: Formation of Bromodifluoromethyl Thiazole
The synthon reacts with sodium thiocyanate and an aromatic amine (e.g., p-toluidine) in dry acetonitrile under heating (80 °C, 3 hours) to yield 4-(bromodifluoromethyl)thiazol-2-amine derivatives. This step involves a cyclization forming the thiazole ring with the bromodifluoromethyl group installed at the C4 position.Step 3: Conversion to Difluoroacetic Acid Derivative
Subsequent transformations, such as bromine/fluorine exchange or hydrolysis, allow the conversion of the bromodifluoromethyl group into the difluoroacetic acid moiety, completing the synthesis of 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid analogs.
Alternative Synthetic Routes via Hantzsch Condensation
Other synthetic approaches involve Hantzsch-type condensation reactions:
Thiobenzamides or thiocyanates condense with α-bromoketones or chloromethyl ketones to form substituted thiazoles with various functional groups at C2 and C4 positions.
For example, condensation of thiobenzamide derivatives with 1,3-dichloroacetone or 4-chloroacetoacetate yields chloromethylthiazoles or thiazole ethyl acetates, which can be further modified to introduce fluorinated groups or carboxylic acid functionalities.
Reduction, azidation, or nucleophilic substitution reactions on these intermediates provide a versatile platform to access fluorinated thiazole derivatives structurally related to 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid.
Summary Table of Preparation Methods
Research Results and Characterization Data
The preparation protocols have been validated by comprehensive spectroscopic analyses:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR signals confirm the presence of thiazole ring protons and aromatic substituents.
- ^13C NMR spectra show characteristic carbonyl and difluoromethyl carbon resonances with coupling constants indicative of C–F bonds (e.g., $$J_{C-F}$$ up to 319 Hz).
- ^19F NMR signals typically appear around −46 to −65 ppm, consistent with difluoromethyl groups attached to heterocycles.
These analytical results confirm the successful synthesis and purity of the target compound and intermediates.
Perspectives from Varied Sources
The synthetic method involving 1,3-dibromo-1,1-difluoro-2-propanone is particularly notable for its efficiency and adaptability to introduce bromodifluoromethyl groups into thiazoles, which can be converted into difluoroacetic acid derivatives, making it highly relevant for drug discovery applications.
Alternative Hantzsch condensation routes offer flexibility for structural diversification but may require additional steps to introduce the difluoroacetic acid functionality, which is critical for the target compound's properties.
The choice of synthetic route depends on the availability of starting materials, desired substituents on the thiazole ring, and downstream functionalization needs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A. MHY3200 (2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid)
- Structure: Features a benzo[d]thiazole core linked via a phenoxy group to the difluoroacetic acid ().
- Key Differences: The phenoxy spacer in MHY3200 increases molecular weight (MW = ~337.7 g/mol) compared to the simpler ethyl-thiazole in the target compound (MW = ~223.2 g/mol). The chloro-substituted benzo[d]thiazole enhances lipophilicity (clogP ≈ 3.5 vs. ~1.8 for the target compound).
- Biological Activity: MHY3200 acts as a PPARα agonist, demonstrating hepatoprotective effects in non-alcoholic fatty liver disease models .
B. Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
- Structure : An ester derivative with a 4-chlorophenyl group instead of a thiazole ().
- Key Differences :
- The ester group improves membrane permeability but reduces target-binding specificity compared to the carboxylic acid.
- The absence of a heterocyclic ring limits π-π stacking interactions.
- Applications : Primarily used as a synthetic intermediate for anti-inflammatory and antiviral agents .
C. Ethyl 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetate
Key Observations :
- Thiazole derivatives with electronegative substituents (e.g., difluoroacetic acid) exhibit enhanced target binding due to dipole interactions.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | clogP | Solubility (mg/mL) | pKa (COOH) |
|---|---|---|---|---|
| 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid | 223.2 | 1.8 | 0.12 (pH 7.4) | 2.9 |
| MHY3200 | 337.7 | 3.5 | 0.03 (pH 7.4) | 3.1 |
| Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 206.6 | 2.7 | 0.08 (pH 7.4) | N/A (ester) |
Analysis :
- The target compound’s lower clogP suggests improved aqueous solubility over MHY3200, which is critical for oral bioavailability.
- The carboxylic acid group (pKa ≈ 2.9) ensures ionization at physiological pH, facilitating interactions with charged residues in enzyme active sites.
Biological Activity
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid (CAS No. 1888803-08-4) is a thiazole derivative characterized by its unique difluoroacetic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
- Molecular Formula : C7H7F2NO2S
- Molecular Weight : 207.2 g/mol
- CAS Number : 1888803-08-4
- Purity : ≥95%
Synthetic Routes
The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid typically involves the reaction of 4-ethyl-1,3-thiazole with difluoroacetic acid under controlled conditions. Key reaction parameters include the use of catalysts and specific temperature settings to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring and difluoroacetic acid moiety may engage with enzymes or receptors, influencing metabolic pathways and cellular functions. Although detailed studies are still required to fully elucidate these mechanisms, preliminary findings suggest potential interactions that could lead to antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid exhibit significant antimicrobial activity. A study conducted on thiazole derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. However, comprehensive in vitro and in vivo studies are necessary to validate these claims.
Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Exhibited significant inhibitory effects against Gram-positive bacteria | |
| Anticancer Activity | Induced apoptosis in cancer cell lines; potential for further therapeutic development |
Case Studies
In a recent case study involving thiazole derivatives, researchers explored the structure-activity relationship (SAR) of similar compounds. The results indicated that modifications on the thiazole ring can enhance biological activity, paving the way for further modifications on 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid to improve efficacy.
Q & A
Basic Question
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and thiazole protons (δ ~7.5–8.5 ppm). The difluoroacetate group shows a characteristic triplet in ¹⁹F NMR (δ ~-110 to -120 ppm) .
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹).
- X-ray Crystallography :
What advanced strategies resolve contradictions in crystallographic data for this compound?
Advanced Question
- Validation Tools : Employ the CIF check using PLATON or checkCIF to identify outliers in bond lengths/angles and hydrogen-bond geometry .
- Multi-Technique Cross-Validation : Compare crystallographic data with DFT-optimized structures (e.g., Gaussian09) to reconcile discrepancies in torsional angles.
- High-Resolution Data : Collect synchrotron X-ray data (λ < 1 Å) to improve resolution for ambiguous electron density regions .
How do the difluoro and thiazole groups influence reactivity and bioactivity?
Advanced Question
- Reactivity :
- Bioactivity :
What models are suitable for evaluating hepatoprotective effects?
Advanced Question
- In Vitro :
- In Vivo :
Comparative Analysis of Structural Analogs
Key Methodological Recommendations
- Synthesis : Prioritize stepwise esterification-hydrolysis over one-pot reactions to minimize side products .
- Crystallography : Use SHELXL for refinement and validate hydrogen-bonding networks with graph-set analysis .
- Bioassays : Combine in vitro PPARα activation screens with in vivo NAFLD models to establish mechanism-efficacy relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
